Tert-butyl 3-amino-4-(4-fluoro-2-methylphenyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-amino-4-(4-fluoro-2-methylphenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, which includes a piperidine ring substituted with an amino group and a fluoro-methylphenyl group, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of tert-butyl 3-amino-4-(4-fluoro-2-methylphenyl)piperidine-1-carboxylate typically involves several steps. One common method includes the reaction of tert-butyl 4-(4-fluoro-2-methylphenyl)piperidine-1-carboxylate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Tert-butyl 3-amino-4-(4-fluoro-2-methylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Coupling Reactions: It can also be involved in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
Tert-butyl 3-amino-4-(4-fluoro-2-methylphenyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-(4-fluoro-2-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of receptor signaling, and changes in cellular processes .
Comparison with Similar Compounds
Tert-butyl 3-amino-4-(4-fluoro-2-methylphenyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and its analogues.
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Utilized as a semi-flexible linker in PROTAC development for targeted protein degradation.
Tert-butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate: A reagent in the preparation of azetidine and piperidine carbamates.
These compounds share structural similarities but differ in their specific applications and chemical properties, highlighting the uniqueness of this compound in its respective fields.
Properties
Molecular Formula |
C17H25FN2O2 |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-(4-fluoro-2-methylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25FN2O2/c1-11-9-12(18)5-6-13(11)14-7-8-20(10-15(14)19)16(21)22-17(2,3)4/h5-6,9,14-15H,7-8,10,19H2,1-4H3 |
InChI Key |
AJCHJTNWRNMVBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CCN(CC2N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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